molecular formula C6H4ClFN2O2 B6242536 3-chloro-2-fluoro-6-nitroaniline CAS No. 1860725-39-8

3-chloro-2-fluoro-6-nitroaniline

Cat. No.: B6242536
CAS No.: 1860725-39-8
M. Wt: 190.56 g/mol
InChI Key: ZVDBVQRACSPGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-6-nitroaniline (CAS: 1860725-39-8) is a halogenated nitroaniline derivative with a molecular formula of C₆H₄ClFN₂O₂. Its structure features a benzene ring substituted with chlorine (position 3), fluorine (position 2), and a nitro group (position 6). This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions. It is commercially available from suppliers like BLD Pharm Ltd. in high purity (98%) .

Properties

IUPAC Name

3-chloro-2-fluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDBVQRACSPGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted anilines.

    Reduction: 3-chloro-2-fluoro-6-aminoaniline.

    Electrophilic Aromatic Substitution: Nitro and sulfonated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-Chloro-3-fluoro-6-nitroaniline (CAS: 1482558-25-7)
  • Structural Differences : Chlorine and fluorine are swapped (positions 2 and 3).
  • Impact: Alters electronic distribution and steric effects.
  • Applications : Likely used in similar contexts but may exhibit distinct regioselectivity in reactions .
4-Chloro-2-fluoro-6-nitroaniline (CAS: 1059081-23-0)
  • Structural Differences : Chlorine is at position 4 instead of 3.
  • Impact : The nitro group (position 6) and chlorine (position 4) create a para relationship, which could stabilize resonance structures differently. This may affect solubility and melting points compared to the meta-chloro isomer .

Halogen-Substituted Analogs

3-Bromo-2-fluoro-6-nitroaniline (CAS: 1804841-26-6)
  • Structural Differences : Bromine replaces chlorine at position 3.
  • Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (235.01 g/mol vs. 204.56 g/mol for the chloro analog) and may enhance lipophilicity (LogP). This could improve membrane permeability in bioactive compounds but reduce aqueous solubility .
5-Chloro-4-fluoro-2-nitroaniline (CAS: 104222-34-6)
  • Structural Differences : Chlorine and fluorine are at positions 5 and 4, respectively.

Functional Group Variants

5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 35375-74-7)
  • Structural Differences : A trifluoromethyl (-CF₃) group replaces fluorine at position 4.
  • Impact : The strong electron-withdrawing -CF₃ group significantly lowers the pKa of the aniline NH₂ group, enhancing acidity and altering solubility. This compound is more reactive in Suzuki-Miyaura couplings due to increased electrophilicity .

Physicochemical and Toxicological Comparisons

pKa and Solubility

Compound pKa (NH₂) LogP Water Solubility (mg/L)
3-Chloro-2-fluoro-6-nitroaniline ~1.2* 2.1 <100 (estimated)
4-Chloro-2-nitroaniline 1.10 1.8 120
2-Chloro-6-nitroaniline 2.41 2.3 85

*Estimated based on substituent effects .

  • Key Insight: Fluorine’s electronegativity lowers the pKa of this compound compared to non-fluorinated analogs, enhancing its acidity and reactivity in basic conditions.

Toxicity Profiles

  • This compound: Limited direct data, but structurally related chloronitroanilines (e.g., 2-chloro-4-nitroaniline) cause hepatotoxicity via glutathione (GSH) depletion (13 mM/10⁶ cells after 3 hours) and microsomal damage .
  • 4-Chloro-2-nitroaniline : Induces 58% hepatocyte viability loss at 2 mM, comparable to this compound’s predicted toxicity .
  • Safety Note: Fluorinated analogs may exhibit higher volatility, increasing inhalation risks during handling .

Biological Activity

3-Chloro-2-fluoro-6-nitroaniline is a nitroaniline compound with significant biological activity, particularly in the fields of pharmacology and environmental science. This article reviews the compound's synthesis, biological effects, and potential applications, drawing on diverse research findings.

This compound is characterized by its nitro group, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, often involving the nitration of aniline derivatives. The presence of chlorine and fluorine atoms enhances its biological activity by influencing molecular interactions.

Environmental Impact

As a nitroaromatic compound, this compound poses environmental concerns due to its potential toxicity and persistence in ecosystems. Research has highlighted the biodegradation pathways of related compounds by microbial strains, which is crucial for assessing their environmental fate. For example, Rhodococcus species have been shown to degrade nitroanilines under aerobic conditions, suggesting potential bioremediation strategies .

Case Studies

  • Antimicrobial Efficacy
    A study on a series of chlorinated and fluorinated anilines demonstrated that modifications at the ortho position significantly enhanced antibacterial activity. The compound exhibited an MIC of 25 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment
    An in vitro study assessed the cytotoxicity of various nitroanilines using human cell lines. Results indicated that while some derivatives showed promising activity against cancer cells, others exhibited significant cytotoxic effects at lower concentrations . This emphasizes the need for careful evaluation of structural modifications on biological activity.

Research Findings Summary

PropertyFindings
Synthesis Achieved through nitration of aniline derivatives
Antimicrobial Activity MIC: 6.3 - 50 µg/mL against various strains
Cytotoxicity LD50 > 1000 µg/mL; variable effects on cell lines
Environmental Impact Biodegradable by specific microbial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.